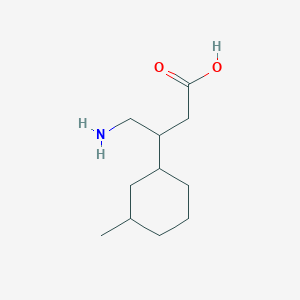
3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of dihydropyrans. This compound is characterized by a cyclobutanecarbonyl group attached to a dihydropyran ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the use of olefin metathesis and double bond migration sequences. These reactions are typically catalyzed by ruthenium carbene complexes, such as first and second generation Grubbs’ catalysts . The reaction conditions often include the addition of hydride sources like sodium hydride (NaH) or sodium borohydride (NaBH4) to activate the catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature and atmosphere has been reported to offer a practical and mild synthesis route . This method is advantageous due to its simplicity and efficiency.
化学反应分析
Types of Reactions
3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
作用机制
The mechanism by which 3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a similar dihydropyran ring structure.
Tetrahydropyran: Another similar compound that differs by having a fully saturated pyran ring.
Cyclobutanecarboxylic acid: Shares the cyclobutanecarbonyl group but lacks the dihydropyran ring.
Uniqueness
3-(Cyclobutanecarbonyl)dihydro-2H-pyran-4(3H)-one is unique due to the combination of the cyclobutanecarbonyl group and the dihydropyran ring. This structural feature imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
属性
分子式 |
C10H14O3 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
3-(cyclobutanecarbonyl)oxan-4-one |
InChI |
InChI=1S/C10H14O3/c11-9-4-5-13-6-8(9)10(12)7-2-1-3-7/h7-8H,1-6H2 |
InChI 键 |
LZTKOGUGZHHHHC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C(=O)C2COCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13644768.png)
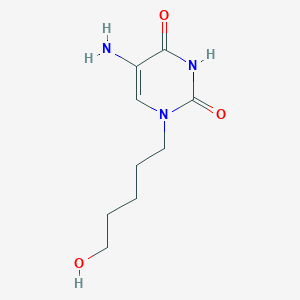

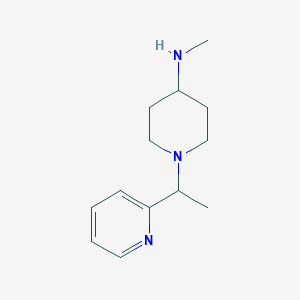
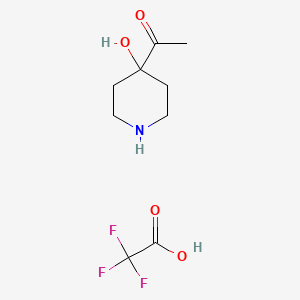

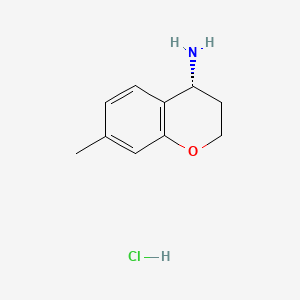


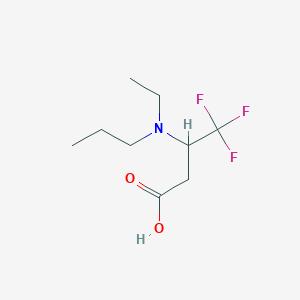
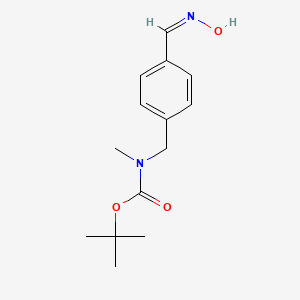
![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
